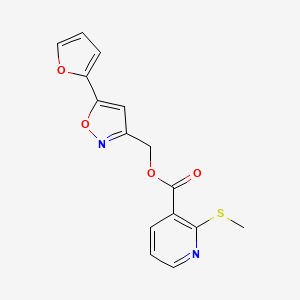

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan derivatives typically involves starting from furan-2-carboxylic acid or its derivatives. For example, paper describes the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide. Similarly, paper details the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole through the Weidenhagen reaction, which involves reacting [2-(furan-2-yl)-2-oxoethyl]acetate with furfural. These methods could potentially be adapted to synthesize the compound by incorporating the appropriate isoxazole and nicotinate moieties.

Molecular Structure Analysis

The molecular structure of furan and isoxazole derivatives is often confirmed using techniques such as IR, 1H-NMR, and X-ray diffraction. For instance, the structures of compounds synthesized in paper were confirmed by multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction. These techniques would likely be applicable in analyzing the molecular structure of "(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate" to ensure the correct synthesis and to understand its conformation.

Chemical Reactions Analysis

Furan derivatives can undergo various electrophilic substitution reactions, as shown in paper , where nitration, bromination, sulfonation, hydroxymethylation, and acylation reactions were studied. The presence of the isoxazole and nicotinate groups in the compound of interest may influence its reactivity, potentially offering a range of chemical transformations that could be explored for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and isoxazole derivatives can vary widely. Paper reports on the thermal stabilities and sensitivity to impact and friction of energetic materials based on an isoxazole ring, which could provide a reference point for the stability of the compound . The antitumor activity of related compounds is discussed in paper , suggesting potential biological activities that could be investigated for "this compound".

Applications De Recherche Scientifique

Antiprotozoal Activity : A study by Ismail et al. (2003) explored the synthesis of compounds related to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate, focusing on their antiprotozoal activity. They found that certain derivatives exhibited significant in vitro activity against Trypanosoma and Plasmodium species, and some were effective in an in vivo mouse model for Trypanosoma. This indicates potential applications in treating protozoal infections (Ismail et al., 2003).

Vasodilator Action : Research by Feelisch et al. (1992) on furoxans, a class of compounds including furan derivatives, revealed their role as vasodilators. The study found that furoxans, through chemical reactions with sulfhydryl groups, can generate nitric oxide, which leads to vasodilation. This suggests potential applications in cardiovascular diseases (Feelisch et al., 1992).

Synthesis of Deuterium‐Labelled Compounds : Ismail and Boykin (2004) reported on the synthesis of deuterium-labelled derivatives of similar compounds. Such labelled compounds are essential in pharmacokinetic studies, indicating the utility of these derivatives in drug development and research (Ismail & Boykin, 2004).

Antimicrobial Properties : Patel and Shaikh (2010) studied derivatives of nicotinic acid, similar to the molecule , for their antimicrobial properties. Some of these compounds showed comparable activity to standard drugs against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).

Biobased Building Blocks : Jia et al. (2019) researched the use of furan derivatives in the synthesis of furan carboxylic acids, which are valuable biobased building blocks in the pharmaceutical and polymer industries. This study illustrates the role of furan derivatives in sustainable chemistry (Jia et al., 2019).

Orientations Futures

Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . Therefore, “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate” and its derivatives may be of interest in future research.

Propriétés

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-22-14-11(4-2-6-16-14)15(18)20-9-10-8-13(21-17-10)12-5-3-7-19-12/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPQJGXBMUAVQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)